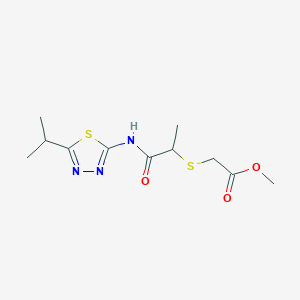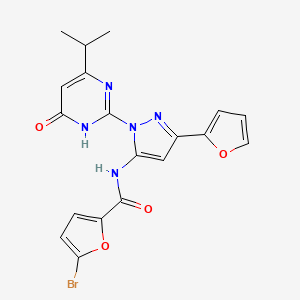![molecular formula C24H26FN3O3 B2407931 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine CAS No. 1775552-76-5](/img/structure/B2407931.png)
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine is a synthetic organic compound that has garnered interest for its diverse applications in scientific research, including chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Steps:
Synthesis of 4-fluorophenyl-1,2,4-oxadiazole: Starting with the reaction between 4-fluorobenzohydrazide and ethyl orthoformate under acidic conditions to form the 1,2,4-oxadiazole ring.
Reaction with N-(chloromethyl)-4-(3-(4-methoxyphenyl)propyl)piperidine to link the oxadiazole moiety with the piperidine derivative under basic conditions to facilitate nucleophilic substitution.
Purification:
Crystallization or column chromatography to purify the compound, ensuring high purity and yield.
Industrial Production Methods
Scaling up the synthetic routes involves optimizing reaction conditions to ensure maximum yield and purity. Catalysts and solvents are selected to facilitate industrial-scale production, focusing on cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming a more reactive quinone structure.
Reduction: The fluorophenyl group can be reduced under specific conditions, affecting the compound's overall reactivity.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, replacing the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: Alkyl halides or nucleophilic amines under basic conditions.
Major Products Formed
Oxidation products include quinone derivatives.
Reduction yields simpler aromatic compounds.
Substitution results in various functionalized derivatives, enhancing the compound's versatility.
Aplicaciones Científicas De Investigación
The compound has a wide range of applications, highlighted by:
Chemistry
Used as a building block for synthesizing more complex molecules.
Investigated for its catalytic properties in organic reactions.
Biology
Studied for its potential as a probe in biochemical assays.
Explored for its interaction with biological macromolecules, such as proteins and nucleic acids.
Medicine
Examined for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Potential use in drug delivery systems due to its unique chemical structure.
Industry
Utilized in the development of advanced materials, such as polymers and coatings.
Investigated for its role in producing high-performance electronic components.
Mecanismo De Acción
Molecular Targets and Pathways Involved
The compound interacts with various molecular targets, including enzymes and receptors, modulating their activity.
It can affect signal transduction pathways, influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-hydroxyphenyl)propanoyl]piperidine: Similar structure but with different substituents, leading to varied reactivity and applications.
4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-ethoxyphenyl)propanoyl]piperidine: Differing side chains result in distinct physical and chemical properties.
Unique Features
The presence of both fluorophenyl and methoxyphenyl groups enhances its reactivity and binding affinity, making it more effective in certain applications compared to similar compounds.
This detailed article aims to provide comprehensive insights into 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine, highlighting its preparation, reactions, applications, mechanisms, and comparison with similar compounds. Is there any other aspect you'd like to delve into?
Propiedades
IUPAC Name |
1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c1-30-21-9-2-17(3-10-21)4-11-23(29)28-14-12-18(13-15-28)16-22-26-24(27-31-22)19-5-7-20(25)8-6-19/h2-3,5-10,18H,4,11-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVYZKQBOBWSBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2407852.png)

![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide](/img/structure/B2407857.png)
![8-(morpholinosulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2407858.png)
![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2407859.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide](/img/structure/B2407861.png)
![benzo[d][1,3]dioxol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2407862.png)
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2407864.png)

![2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2407868.png)


